1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde
Description
1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole-2-carbaldehyde core linked to a 1,3,4-thiadiazole ring substituted at position 5 with a 4-propylpiperazinyl group. The thiadiazole moiety (a five-membered ring containing two nitrogen atoms and one sulfur atom) contributes to its electronic and steric properties, while the 4-propylpiperazinyl substituent introduces a tertiary amine and a hydrophobic propyl chain.
Properties
IUPAC Name |
1-[5-(4-propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-2-5-17-7-9-18(10-8-17)13-15-16-14(21-13)19-6-3-4-12(19)11-20/h3-4,6,11H,2,5,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYZLHRATJARLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NN=C(S2)N3C=CC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Synthesis
The 1,3,4-thiadiazole core is typically synthesized via cyclization reactions:
- Reagents : Thiosemicarbazide reacts with substituted benzoic acids in the presence of phosphorus oxychloride (POCl₃) under reflux (75°C for 30 minutes).
- Workup : The mixture is basified with NaOH (50% w/v), and the precipitate is recrystallized from ethanol.
Example :
| Starting Material | Conditions | Product | Yield |
|---|---|---|---|
| 4-Nitrobenzoic acid + Thiosemicarbazide | POCl₃, 75°C | 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | 78% |
Pyrrole Ring Formation
Pyrrole synthesis employs cyclization strategies:
- Method A : Ribose-based Maillard reaction with L-amino methyl esters in DMSO/oxalic acid at 80°C (2.5 atm), yielding pyrrole-2-carbaldehyde precursors.
- Method B : Cyclization of 2,5-dimethyltetrahydrofuran with para-aminobenzoic acid in glacial acetic acid under reflux.
| Method | Yield | Scalability |
|---|---|---|
| A | 65–72% | Suitable for gram-scale |
| B | 55–60% | Limited to small batches |
Aldehyde Functionalization
The final aldehyde group is introduced via:
- Vilsmeier-Haack Reaction : Using POCl₃/DMF on the pyrrole intermediate at 0°C→RT.
- Oxidation : Secondary alcohol intermediates (e.g., pyrrole-2-methanol) oxidized with pyridinium chlorochromate (PCC) in dichloromethane.
- Temperature Control : Exceeding 25°C during Vilsmeier-Haack reactions leads to over-oxidation.
- Purification : Silica gel chromatography (heptane/EtOAC gradient) achieves >95% purity.
Convergent vs. Linear Approaches
- Thiadiazole-piperazine and pyrrole-aldehyde modules are synthesized separately, then coupled via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃).
- Advantage : Enables modular diversification (e.g., piperazine substituents).
- Sequential assembly from thiadiazole → piperazine → pyrrole → aldehyde.
- Limitation : Cumulative yield drops to 28–32% over four steps.
Analytical Validation
- Purity : HPLC (C18 column, MeCN/H₂O) confirms ≥98% purity for pharmaceutical-grade batches.
- Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carboxylic acid.
Reduction: 1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-[5-(4-propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde exhibit significant anticancer properties. The thiadiazole moiety is particularly noted for its ability to inhibit cancer cell proliferation and induce apoptosis. Studies have shown that derivatives of this compound can target specific pathways involved in tumor growth, making them potential candidates for cancer therapy.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its structure allows it to interact with microbial membranes and inhibit their growth. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Pesticidal Applications
The unique structural attributes of this compound make it suitable for development into novel pesticides. Research has highlighted its potential in targeting specific pests while minimizing impact on non-target organisms. The incorporation of the piperazine group enhances its bioactivity and selectivity.
Organic Electronics
The compound's electronic properties allow for its application in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Its ability to form stable thin films and its favorable charge transport properties are being investigated for use in advanced electronic devices.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of a series of thiadiazole derivatives, including those based on the pyrrole framework. Results indicated that modifications at the piperazine position significantly enhanced cytotoxicity against various cancer cell lines.
Case Study 2: Pesticide Development
In a recent agricultural study, researchers synthesized several derivatives of this compound and tested their efficacy as insecticides. The results demonstrated a marked reduction in pest populations compared to control treatments, highlighting the compound's potential as a new class of agrochemicals.
Mechanism of Action
The mechanism of action of 1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the thiadiazole ring can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be analyzed based on core heterocycles, substituents, and physicochemical properties. Below is a detailed comparison with key analogs from diverse sources:
Structural and Physicochemical Comparison
Notes:
- Target Compound vs. Analog 1 : The substitution of pyrrolidinyl (Analog 1) with 4-propylpiperazinyl increases molecular weight (~300 vs. 248.31 g/mol) and introduces an additional nitrogen atom, enhancing hydrogen-bond acceptor capacity (6 vs. 5) and polarity. The propyl chain may elevate lipophilicity (estimated XLogP3 ~2.0 vs. 1.8) .
- Target Compound vs. Analog 2: The pyridine core in Analog 2 lacks sulfur and has fewer hydrogen-bond acceptors (3 vs. 6).
- Target Compound vs. Analog 3 : The thiazole core in Analog 3 has a simpler structure with fewer rotatable bonds (2 vs. 4), likely improving metabolic stability but reducing conformational flexibility .
Research Findings and Functional Insights
- Analog 1 : Compounds with pyrrolidinyl-thiadiazole-pyrrole scaffolds have been explored for antimicrobial activity, leveraging the thiadiazole ring’s electron-deficient nature to interact with bacterial enzymes .
- Analog 2 : Dichloropyridine-carbaldehyde derivatives are studied as intermediates in synthesizing kinase inhibitors, where the aldehyde group facilitates Schiff base formation with target proteins .
- Target Compound (Inferred): The 4-propylpiperazinyl group may enhance blood-brain barrier penetration compared to pyrrolidinyl analogs, making it a candidate for central nervous system (CNS)-targeted therapies.
Biological Activity
1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde is a complex organic compound that combines several biologically relevant functional groups. Its structure includes a piperazine ring, a thiadiazole ring, and a pyrrole ring, which are known to exhibit various biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₉N₅OS, with a molecular weight of 305.4 g/mol. The compound features a unique combination of nitrogen and sulfur atoms that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₅OS |
| Molecular Weight | 305.4 g/mol |
| CAS Number | 1243030-05-8 |
The biological activity of this compound is primarily attributed to the interaction of its functional groups with various biological targets:
- Piperazine Ring : Known for its ability to interact with neurotransmitter receptors, potentially influencing neuropharmacological effects.
- Thiadiazole Ring : Contributes to hydrogen bonding and can act as a bioisosteric substitute for other pharmacophores, enhancing binding affinity to target proteins .
Antimicrobial Activity
Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus epidermidis and Klebsiella pneumoniae .
Anti-tuberculosis Activity
Pyrrole derivatives have been studied for their anti-tuberculosis (TB) activity. In particular, related compounds have demonstrated potent inhibitory effects against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL . The mechanism often involves targeting specific proteins essential for bacterial survival.
Anti-inflammatory and Antioxidant Properties
Thiadiazole derivatives are also recognized for their anti-inflammatory effects. Studies have indicated that certain derivatives can significantly reduce paw edema in animal models compared to standard anti-inflammatory drugs like indomethacin . Additionally, antioxidant activities have been reported, suggesting potential applications in managing oxidative stress-related conditions.
Comparative Studies
Comparative analyses with similar compounds highlight the unique properties of this compound:
| Compound Name | Biological Activity |
|---|---|
| 1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde | Moderate antimicrobial activity |
| 1-[5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde | Reduced anti-TB efficacy compared to propyl variant |
The propyl substitution on the piperazine ring enhances lipophilicity and binding affinity to biological targets compared to methyl or ethyl analogs .
Study on Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates of resistant bacteria. The results indicated that compounds containing the thiadiazole ring exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, supporting the potential use of these compounds in treating resistant infections .
Investigation into Anti-TB Properties
Another investigation focused on evaluating the anti-TB activity of pyrrole derivatives. The findings revealed that specific modifications to the pyrrole structure significantly enhanced activity against drug-resistant strains while maintaining low cytotoxicity levels .
Q & A
Q. What are the typical synthetic routes for preparing 1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde?
Methodological Answer: The synthesis involves two key steps:
- Step 1: Formation of the 1,3,4-thiadiazole core . A common approach is cyclization of thiosemicarbazide derivatives with substituted carboxylic acids or their derivatives under acidic conditions. For example, glacial acetic acid is often used as a solvent and catalyst for reflux reactions, as described for analogous thiadiazole derivatives .
- Step 2: Functionalization of the thiadiazole ring with a 4-propylpiperazine moiety. This typically employs nucleophilic substitution reactions using 4-propylpiperazine under basic conditions (e.g., NaHCO₃) to introduce the substituent at the 5-position of the thiadiazole ring.
- Step 3: Introduction of the pyrrole-2-carbaldehyde group via a coupling reaction, such as a Vilsmeier–Haack formylation, which is widely used to synthesize pyrrole carbaldehydes .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer: Key analytical techniques include:
- NMR Spectroscopy:
- ¹H NMR : Peaks at δ 9.5–10.0 ppm (aldehyde proton), δ 7.0–8.0 ppm (pyrrole protons), and δ 2.5–3.5 ppm (piperazine and propyl chain protons).
- ¹³C NMR : A carbonyl signal at ~190 ppm (aldehyde carbon) and characteristic thiadiazole/pyrrole ring carbons between 110–160 ppm.
- Mass Spectrometry (HRMS): Exact mass calculation for C₁₅H₂₀N₆OS (expected molecular ion: m/z 340.1423).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond lengths and angles, as demonstrated for structurally related pyrazoline carbaldehydes .
Advanced Research Questions
Q. What strategies optimize the yield and purity of this compound during synthesis?
Methodological Answer:
- Reaction Monitoring : Use TLC (silica gel, hexane/ethyl acetate 3:1) to track the progress of the Vilsmeier–Haack formylation step. Spots visualized under UV (254 nm) should show the aldehyde product (Rf ~0.5) distinct from intermediates .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) removes unreacted piperazine and by-products. Recrystallization in ethanol improves purity, as reported for similar thiadiazole derivatives .
- By-product Mitigation : Control reaction temperature (70–80°C) to avoid decomposition of the aldehyde group.
Q. How can researchers address discrepancies in biological activity data for this compound?
Methodological Answer:
- Purity Validation : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to ensure ≥95% purity. Impurities (e.g., unreacted piperazine) may skew bioassay results .
- Isomer Analysis : Check for regioisomers (e.g., substitution at the 2- vs. 5-position of thiadiazole) via 2D NMR (COSY, NOESY).
- Biological Replicates : Perform dose-response assays in triplicate using standardized cell lines (e.g., HEK293 or HeLa) to minimize variability.
Q. What computational methods are suitable for predicting the compound’s physicochemical properties?
Methodological Answer:
- LogP and Solubility : Use the ACD/Labs Percepta Platform to predict logP (~2.5) and aqueous solubility (moderate, ~50 µM) based on its thiadiazole and piperazine moieties .
- pKa Estimation : The aldehyde group (pKa ~−8) and piperazine (pKa₁ ~9.5, pKa₂ ~5.5) influence protonation states. Tools like MarvinSketch provide these estimates.
- Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) can prioritize in vitro testing.
Q. How should researchers design stability studies for this compound?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40°C, 75% RH), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation via HPLC .
- Light Sensitivity : Store samples in amber vials and test under UV light (254 nm) for photodegradation.
- Long-term Stability : Store at −20°C in DMSO (10 mM stock) and analyze monthly for precipitate or color change.
Q. What in vitro assays are appropriate for evaluating its mechanism of action?
Methodological Answer:
- Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, PI3K) using ADP-Glo™ assays.
- Cytotoxicity : MTT assays in cancer cell lines (IC₅₀ determination).
- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to hypothesized targets.
Q. How can solubility challenges be addressed in biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤0.1% final concentration) for initial dissolution.
- Surfactants : Add 0.01% Tween-80 to aqueous buffers for cell-based assays.
- Cyclodextrin Complexation : Test β-cyclodextrin (1:1 molar ratio) to enhance solubility in PBS .
Q. What are the recommended safety protocols for handling this compound?
Methodological Answer:
Q. How can researchers validate the absence of genotoxicity in early-stage studies?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
